An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
(3-Chlorophenyl)(phenyl)methanol, also known as 3-chlorobenzhydrol, emerges as a pivotal, chiral building block in the landscape of modern organic synthesis. Its structural features, particularly the presence of a stereocenter and a reactive hydroxyl group, coupled with the electronic influence of the chlorine substituent, render it a versatile precursor for a range of high-value molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical identity, properties, synthesis, and notable applications, with a focus on its role in medicinal chemistry.
Section 1: Chemical Identity and Physicochemical Properties
(3-Chlorophenyl)(phenyl)methanol is a secondary alcohol characterized by a central carbon atom bonded to a phenyl group, a 3-chlorophenyl group, a hydroxyl group, and a hydrogen atom. This substitution pattern gives rise to its chirality.
Table 1: Core Chemical and Physical Properties of (3-Chlorophenyl)(phenyl)methanol
| Property | Value | Source(s) |
| CAS Number | 63012-03-3 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClO | [2][3][4] |
| Molecular Weight | 218.68 g/mol | [2][3][4] |
| Appearance | Colorless or white to yellow solid or liquid or semi-solid | [1] |
| Melting Point | 40 °C | [3] |
| Boiling Point | 169 °C at 0.1 mmHg | [3] |
| Solubility | Soluble in ethanol and ether; practically insoluble in water.[3] | |
| Purity | >95% (typical commercial grade) | [1][2] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of (3-Chlorophenyl)(phenyl)methanol is most commonly achieved through two primary routes: the reduction of the corresponding ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations for enantiomerically pure products.
Reduction of 3-Chlorobenzophenone
A prevalent and straightforward method for the preparation of (3-Chlorophenyl)(phenyl)methanol involves the reduction of 3-chlorobenzophenone.
Caption: Workflow for the reduction of 3-chlorobenzophenone.
Experimental Protocol: Reduction of 3-Chlorobenzophenone with Sodium Borohydride
This protocol provides a representative procedure for the laboratory-scale synthesis of (3-Chlorophenyl)(phenyl)methanol.
Materials:
-
3-Chlorobenzophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-chlorobenzophenone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (a molar excess, typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[5]
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude alcohol by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[5]
Grignard Reaction
An alternative and powerful carbon-carbon bond-forming strategy for synthesizing (3-Chlorophenyl)(phenyl)methanol is the Grignard reaction. This method involves the reaction of a phenylmagnesium halide with 3-chlorobenzaldehyde or a 3-chlorophenylmagnesium halide with benzaldehyde.
Caption: Grignard reaction pathways for the synthesis of (3-Chlorophenyl)(phenyl)methanol.
General Experimental Considerations for Grignard Synthesis:
-
Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[6]
-
Initiation: The reaction between the organohalide and magnesium metal can sometimes be sluggish to initiate. The use of a small crystal of iodine or mechanical agitation can help to activate the magnesium surface.[6]
-
Work-up: The reaction is typically quenched by the addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to protonate the intermediate alkoxide and dissolve the magnesium salts.[6]
Section 3: Spectroscopic Characterization
The structural elucidation and purity assessment of (3-Chlorophenyl)(phenyl)methanol rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and 3-chlorophenyl rings, a singlet or doublet for the benzylic proton (CH-OH), and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the position of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the two aromatic rings, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The benzylic carbon (CH-OH) will also have a distinct resonance.
Infrared (IR) Spectroscopy
The IR spectrum of (3-Chlorophenyl)(phenyl)methanol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹. The C-O stretching vibration will be observed in the fingerprint region, typically between 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (3-Chlorophenyl)(phenyl)methanol will likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments, resulting in M⁺ and M+2 peaks.[7] Common fragmentation pathways for benzhydrol-type molecules include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[7]
Section 4: Safety and Handling
(3-Chlorophenyl)(phenyl)methanol is a chemical that requires careful handling in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.[1]
Section 5: Applications in Medicinal Chemistry and Organic Synthesis
The utility of (3-Chlorophenyl)(phenyl)methanol lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Synthesis of Cloperastine
A significant application of the isomeric 4-chlorobenzhydrol is in the synthesis of the antitussive drug cloperastine.[8] While not a direct application of the 3-chloro isomer, this highlights the importance of chlorobenzhydrol scaffolds in drug synthesis. The synthesis involves the etherification of the benzhydryl alcohol with a suitable amino alcohol derivative.
Precursor to Other Bioactive Molecules
(3-Chlorophenyl)(phenyl)methanol and its derivatives are valuable precursors for a variety of bioactive compounds. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for further molecular elaboration. The chlorine atom can participate in cross-coupling reactions or be retained to modulate the electronic and lipophilic properties of the target molecule. Its use as a T-cell activator to treat viral infections and proliferative disorders, such as cancer, has been reported.
Section 6: Conclusion
(3-Chlorophenyl)(phenyl)methanol is a chemical of significant interest to the research and drug development communities. Its well-defined properties, accessible synthetic routes, and utility as a chiral building block make it a valuable tool in the synthesis of complex organic molecules. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the pursuit of new therapeutic agents.
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